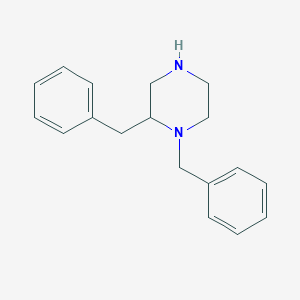

1,2-Dibenzylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Dibenzylpiperazine is an organic compound belonging to the piperazine family. It is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the piperazine ring. The molecular formula of this compound is C18H22N2, and it has a molar mass of 266.38 g/mol . This compound is often found as an impurity in the synthesis of benzylpiperazine, a recreational stimulant .

Méthodes De Préparation

1,2-Dibenzylpiperazine can be synthesized through several methods:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

Microwave-assisted synthesis: This method uses microwave energy to accelerate the reaction rates and increase the yield of this compound.

Industrial production: In industrial settings, the synthesis of this compound often involves the reaction of piperazine with benzyl chloride under controlled conditions to minimize the formation of impurities.

Analyse Des Réactions Chimiques

1,2-Dibenzylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of benzyl alcohols and carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated benzyl derivatives, leading to the formation of substituted piperazines.

Applications De Recherche Scientifique

Scientific Research Applications

1. Behavioral Pharmacology

Research has indicated that 1,2-dibenzylpiperazine exhibits behavioral pharmacological effects similar to other piperazine compounds. A study evaluated its abuse-related potential through locomotor activity and conditioned place preference assays in animal models. The findings revealed that this compound could substitute for methamphetamine, indicating some level of abuse liability, albeit with lower potency than its analogs like benzylpiperazine .

2. Neuropharmacological Studies

The compound has been utilized in neuropharmacological research to understand its interaction with neurotransmitter systems. It acts on both serotonergic and dopaminergic pathways, similar to amphetamines and other psychoactive substances. This makes it a valuable reference compound in developing new therapeutic agents targeting these systems .

3. Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor or intermediate in synthesizing various pharmaceutical compounds, including quinolone antibiotics and phenothiazines. Its structural characteristics allow it to be modified into derivatives that may exhibit enhanced pharmacological properties.

4. Toxicology Studies

The compound's role in toxicology is notable due to its presence in illicit drug formulations often associated with adverse health effects. Studies have documented cases of acute toxicity linked to the consumption of products containing dibenzylpiperazine, highlighting the need for further investigation into its safety profile .

Case Studies

Case Study 1: Abuse Potential Assessment

A systematic review highlighted instances where individuals abusing piperazine derivatives, including dibenzylpiperazine, experienced acute psychotic episodes characterized by paranoia and hallucinations. This underscores the compound's potential for misuse and the necessity for monitoring its presence in recreational drug use contexts .

Case Study 2: Toxicity Reports

Reports from emergency departments indicated cases of severe toxicity associated with the use of benzylpiperazines, including dibenzylpiperazine. Symptoms ranged from seizures to respiratory distress, particularly when combined with other substances like alcohol or stimulants . These cases emphasize the importance of understanding the toxicological implications of this compound.

Comparative Analysis Table

Mécanisme D'action

Comparaison Avec Des Composés Similaires

1,2-Dibenzylpiperazine is similar to other piperazine derivatives, such as:

1-Benzylpiperazine: Known for its stimulant effects, 1-Benzylpiperazine is often used recreationally and has a similar structure to this compound.

3,4-Methylenedioxy-1-benzylpiperazine: This compound has psychoactive properties and is used in research to study its effects on the central nervous system.

1-Methyl-4-benzylpiperazine: Another piperazine derivative with stimulant properties, used in scientific research.

Activité Biologique

1,2-Dibenzylpiperazine (DBZP) is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article presents a comprehensive overview of the biological activity of DBZP, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

DBZP is synthesized through various methods involving piperazine derivatives and benzyl groups. The synthetic pathways typically involve the reaction of piperazine with benzyl halides under basic conditions. The resulting compound can be further modified to enhance its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that DBZP can induce apoptosis in various cancer cell lines. For instance, a study reported that DBZP demonstrated cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of approximately 11.3 µM . This suggests its potential as a lead compound in cancer therapy.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 11.3 | Cytotoxicity |

| HeLa | Varies | Apoptosis Induction |

Neuropharmacological Effects

DBZP has been studied for its effects on the central nervous system (CNS). It functions as a stimulant with about 10% of the potency of d-amphetamine, affecting neurotransmitter release and reuptake, particularly dopamine and serotonin . Animal studies have shown that DBZP can enhance locomotor activity and has potential applications in treating mood disorders.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. A study indicated that derivatives of dibenzylpiperazine showed significant inhibition of inflammatory markers in vitro, suggesting that DBZP could be beneficial in managing conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

The biological activity of DBZP is influenced by its chemical structure. Variations in the benzyl substituents can lead to different pharmacological profiles. For example, certain modifications to the piperazine ring or the introduction of electron-withdrawing groups have been linked to enhanced anticancer activity .

Case Studies and Research Findings

- Anticocaine Activity : A study highlighted that 1,4-dibenzylpiperazines possess anticocaine activity, indicating potential applications in addiction therapy .

- Carbonic Anhydrase Inhibition : Research has shown that DBZP derivatives exhibit inhibitory activity against carbonic anhydrases (CAs), which are important drug targets for diuretics and antitumor agents .

- In Vivo Studies : Animal models have demonstrated that DBZP can modulate pain responses and exhibit sedative effects, further supporting its potential therapeutic uses in pain management .

Propriétés

IUPAC Name |

1,2-dibenzylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-14-19-11-12-20(18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGGDPZUASKXAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.